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molecular formula C4H5N3O2 B8671389 methyl 1H-1,2,4-triazole-1-carboxylate

methyl 1H-1,2,4-triazole-1-carboxylate

Cat. No. B8671389
M. Wt: 127.10 g/mol
InChI Key: ZIFYIGOQVFFOGV-UHFFFAOYSA-N
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Patent
US07531545B2

Procedure details

A solution of methyl 1,2,4-triazole-2-carboxylate (6.89 g, 54.2 mmole), benzyl bromide (7.7 mL, 65.0 mmol) and potassium carbonate (11.24 g, 81.3 mmol) in acetonitrile (100 mL) was refluxed overnight. The solution was then filtered and concentrated to a residue. The residue was dissolved in diethyl ether. The solution washed with 1N sodium hydroxide one time and water one time, and then dried over MgSO4. The solution was filtered and concentrated to yield 1-benzyl-1H-[1,2,4]triazole-3-carboxylic acid methyl ester as a brown oil, which was used in next step without further purification.
Quantity
6.89 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
11.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]([C:6](OC)=O)[CH:3]=[N:4][CH:5]=1.C(Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:18](=[O:21])([O-])[O-:19].[K+].[K+].[C:24](#N)C>>[CH3:24][O:19][C:18]([C:5]1[N:4]=[CH:3][N:2]([CH2:6][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:1]=1)=[O:21] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.89 g
Type
reactant
Smiles
N=1N(C=NC1)C(=O)OC
Name
Quantity
7.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
11.24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
The solution washed with 1N sodium hydroxide one time and water one time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NN(C=N1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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